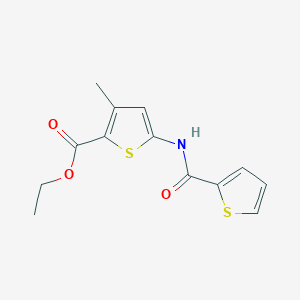

Ethyl 3-methyl-5-(thiophene-2-carboxamido)thiophene-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 3-methyl-5-(thiophene-2-carboxamido)thiophene-2-carboxylate is a compound that belongs to the class of organic compounds known as thiophene carboxylates. These compounds are characterized by a thiophene ring, which is a five-membered aromatic ring containing sulfur, substituted with carboxylate groups. The compound of interest is not directly studied in the provided papers, but related compounds with similar structures have been synthesized and characterized, providing insights into the chemical behavior and properties that could be extrapolated to Ethyl 3-methyl-5-(thiophene-2-carboxamido)thiophene-2-carboxylate.

Synthesis Analysis

The synthesis of related thiophene derivatives often involves multicomponent reactions, as seen in the synthesis of Ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate, which was prepared using a one-pot, three-component condensation under mild conditions . Similarly, Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate was synthesized and crystallized in the monoclinic crystal system . These methods suggest that the synthesis of Ethyl 3-methyl-5-(thiophene-2-carboxamido)thiophene-2-carboxylate could also be achieved through a multicomponent reaction or condensation process.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is often elucidated using X-ray diffraction crystallography, as demonstrated for several compounds in the provided papers . Density functional theory (DFT) calculations are also commonly used to predict the molecular geometry and vibrational frequencies, which can be compared with experimental data to validate the theoretical models .

Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions, including heterocyclization, as shown by the treatment of Ethyl 3,4-diamino-5-cyanothieno[2,3-b]thiophene-2-carboxylate with different reagents to yield a range of heterocyclic compounds . The reactivity of these compounds suggests that Ethyl 3-methyl-5-(thiophene-2-carboxamido)thiophene-2-carboxylate could also participate in similar reactions, potentially leading to the formation of new heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can be inferred from spectroscopic data such as FT-IR, NMR, and mass spectra . The antioxidant and anti-inflammatory activities of some thiophene carboxylates have been evaluated, indicating potential medicinal applications . The molecular electrostatic potential maps and frontier molecular orbitals analysis provide insights into the reactive sites of the molecules . These analyses are crucial for understanding the reactivity and potential applications of Ethyl 3-methyl-5-(thiophene-2-carboxamido)thiophene-2-carboxylate.

Wissenschaftliche Forschungsanwendungen

Synthesis Methodologies

- A novel compound ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate has been designed and synthesized through cyclization of thioamide with 2-chloroacetoacetate, demonstrating the utility of thiophene derivatives in the construction of complex molecules (Tang Li-jua, 2015).

- The Gewald reaction, facilitated by water and triethylamine, enables the formation of 2-amino-3-carboxamide derivatives of thiophene under aqueous conditions, highlighting an efficient approach to thiophene synthesis (M. S. Abaee & Somaye Cheraghi, 2013).

Biological Activities

- Newly synthesized thiophene derivatives, including ethyl-4,5-dimethyl-2-(3-(3,4,5-trimethoxyphenyl)thioureido)thiophene-3-carboxylate, exhibited significant antiproliferative activity on breast and colon cancer cell lines, showcasing the potential therapeutic applications of thiophene derivatives in cancer treatment (M. Ghorab et al., 2013).

- Some novel cycloalkylthiophene-Schiff bases and their metal complexes have been synthesized and examined for antibacterial and antifungal activities, indicating the broad antimicrobial potential of thiophene-based compounds (A. Altundas et al., 2010).

Material Applications

- The consecutive three-component synthesis of 2,4-disubstituted thiophene 5-carboxylates offers a route to highly luminescent symmetrical terthiophenes, underlining the relevance of thiophene derivatives in the development of luminescent materials (Marco Teiber & T. Müller, 2012).

Zukünftige Richtungen

Thiophene-based analogs have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions for “Ethyl 3-methyl-5-(thiophene-2-carboxamido)thiophene-2-carboxylate” could involve further exploration of its biological activities and potential applications in medicinal chemistry.

Eigenschaften

IUPAC Name |

ethyl 3-methyl-5-(thiophene-2-carbonylamino)thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3S2/c1-3-17-13(16)11-8(2)7-10(19-11)14-12(15)9-5-4-6-18-9/h4-7H,3H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLBDMZOOUXVQRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)NC(=O)C2=CC=CS2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-methyl-5-(thiophene-2-carboxamido)thiophene-2-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-3-(2-methoxyethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2525571.png)

![N-(2,6-dimethylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2525573.png)

![2,5-Dimethyl-7-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2525574.png)

![[4-[(E)-2-cyano-3-(3,5-dichloroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methylbenzoate](/img/structure/B2525581.png)

![1-((3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-8-(4-ethoxyphenyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2525582.png)

![2-(4-fluorophenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2525584.png)

![1-(3,5-Dichlorophenyl)sulfonyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2525585.png)

![(2R)-Bicyclo[2.2.2]octan-2-amine;hydrochloride](/img/structure/B2525593.png)